Enhanced Detection Sensitivity in PTP Immunoprecipitation Assays Versus Protein Substrates
In immunoprecipitation experiments designed to detect TC-PTP activity, the use of phosphorylated ENDpYINASL allowed for detection of as little as 1 ng of enzyme. This represents a 10-fold improvement in sensitivity compared to assays using traditional protein substrates, which required at least 10 ng of TC-PTP for reliable detection under otherwise identical conditions [1]. This difference is directly quantified in the original publication and provides a clear rationale for selecting this peptide when sample material is limited.
| Evidence Dimension | Minimum detectable enzyme amount (sensitivity) |
|---|---|
| Target Compound Data | 1 ng of TC-PTP |
| Comparator Or Baseline | Protein substrates (e.g., modified lysozyme, myelin basic protein): 10 ng of TC-PTP |
| Quantified Difference | 10-fold lower detection limit (higher sensitivity) |
| Conditions | Immunoprecipitation assay for TC-PTP; detection of dephosphorylation activity |
Why This Matters
This quantifiable sensitivity advantage directly impacts experimental design, enabling the use of smaller, more precious samples and providing more robust data in low-abundance PTP studies.
- [1] Daum, G., Solca, F., Diltz, C. D., Zhao, Z., Cool, D. E., & Fischer, E. H. (1993). A general peptide substrate for protein tyrosine phosphatases. Analytical Biochemistry, 211(1), 50–54. View Source
